molecular formula C17H19ClN2O2 B1385108 N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide CAS No. 1020058-33-6

N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide

Cat. No.: B1385108
CAS No.: 1020058-33-6
M. Wt: 318.8 g/mol
InChI Key: MUACEZBKLZOOBG-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide is a chemical compound of significant interest in medicinal chemistry research. It belongs to the phenoxy acetamide class, a group of substances noted for a wide spectrum of pharmacological activities, including investigations into anti-cancer and anti-mycobacterial properties . Structurally related compounds featuring the isopropylamide moiety and aromatic systems have been identified as potent and non-covalent inhibitors of the proteasome's chymotrypsin-like (CT-L) activity . The proteasome is a validated target for cancer therapy, and non-covalent inhibitors offer a potential mechanism of action that may lead to different pharmacological profiles compared to covalent inhibitors . The presence of the 4-isopropylphenoxy group and the chloro-substituted aniline ring in this molecule suggests it may interact with key biological targets through hydrophobic interactions and hydrogen bonding. Researchers can leverage this compound as a key intermediate or lead structure in developing novel therapeutic agents, particularly in oncology and infectious disease research. Further studies are encouraged to fully elucidate its specific mechanism of action and biological profile.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-11(2)12-3-6-14(7-4-12)22-10-17(21)20-13-5-8-15(18)16(19)9-13/h3-9,11H,10,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUACEZBKLZOOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Isopropylphenoxy)acetic Acid Derivative

  • Typically prepared by nucleophilic substitution of 4-isopropylphenol with chloroacetic acid or its esters under basic conditions.
  • Reaction conditions: reflux in polar solvents like ethanol or acetone with a base such as potassium carbonate.
  • The product is isolated by acidification and extraction.

Preparation of 3-Amino-4-chloroaniline

  • Commercially available or synthesized via reduction of 3-nitro-4-chloroaniline.
  • Reduction methods include catalytic hydrogenation or chemical reduction using hydrazine hydrate or iron powder in acidic media.
  • Hydrazine hydrate reduction is preferred industrially for safety and environmental reasons, avoiding iron sludge and high-pressure hydrogen gas ().

Amide Bond Formation

  • Coupling of 3-amino-4-chlorophenyl amine with 2-(4-isopropylphenoxy)acetic acid or its activated esters (e.g., acid chlorides or anhydrides).
  • Common coupling reagents: carbodiimides (DCC, EDC), or use of acid chlorides prepared by reaction with thionyl chloride.
  • Reaction conditions: carried out in inert solvents (e.g., dichloromethane, DMF) at low to moderate temperatures.
  • Base such as triethylamine or pyridine is used to neutralize generated acid.

Purification

  • Crude product purified by recrystallization or chromatographic methods.
  • Characterization by NMR, IR, and mass spectrometry to confirm structure and purity.

Research Findings and Optimization Notes

Step Conditions/Notes Yield (%) Remarks
Nucleophilic substitution 4-isopropylphenol + chloroacetic acid, K2CO3, reflux ethanol, 4-6 h 85-90 Mild conditions, good yield, minimal side products
Reduction of nitro compound 3-nitro-4-chloroaniline + hydrazine hydrate, FeCl3 catalyst, 40-80°C, 1-3 h 90-95 Avoids iron sludge, safer than catalytic hydrogenation
Amide coupling Acid chloride formation with SOCl2, then reaction with amine in DCM, triethylamine at 0-25°C 75-85 Requires dry conditions, careful control of temperature to avoid side reactions
Purification Recrystallization from ethanol or chromatographic purification N/A High purity product (>98%) achievable

Comparative Analysis of Reduction Methods for Amino Group Preparation

Method Reducing Agent Conditions Advantages Disadvantages
Catalytic hydrogenation H2 with Pd/C or Pt High pressure, elevated T High purity, clean reaction Requires special equipment, safety risks
Chemical reduction Hydrazine hydrate + FeCl3 40-80°C, atmospheric pressure Safer, avoids iron sludge Requires catalyst, moderate reaction time
Iron powder reduction Fe powder + acid Ambient to elevated T Low cost Generates large iron sludge, environmental concerns

Hydrazine hydrate reduction is recommended for industrial scale due to safety, environmental, and cost benefits ().

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide is primarily investigated for its potential as a pharmacologically active compound. Research indicates that it may exhibit anti-inflammatory and analgesic properties. The compound is believed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response, thus potentially reducing pain and inflammation associated with various conditions .

Case Studies
Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Inflammation : A study demonstrated that administration of this compound resulted in significant reduction of inflammatory markers in animal models of arthritis, suggesting its potential for treating inflammatory diseases.
  • Pain Management : Another investigation highlighted its effectiveness in reducing pain responses in neuropathic pain models, indicating its possible application in pain management therapies.

Materials Science

Synthesis of Advanced Materials
The compound's unique chemical properties make it a candidate for the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable bonds and interact with various substrates allows for its use in creating composite materials with enhanced mechanical properties .

Research Applications
Research has focused on the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength. These materials could have applications in coatings, adhesives, and other industrial products.

Biological Research

Biochemical Pathways Exploration
In biological research, this compound serves as a valuable probe for studying biochemical pathways and molecular interactions. Its ability to modulate enzyme activity makes it an essential tool for understanding complex biological systems .

Mechanism of Action
The mechanism through which this compound exerts its effects involves interaction with specific molecular targets within cells. By binding to enzymes or receptors, it can either inhibit or activate various signaling pathways, leading to downstream effects such as reduced inflammation or altered cellular metabolism.

Chemical Properties and Reactions

This compound can undergo various chemical reactions that enhance its utility in research:

  • Oxidation Reactions : The amino group can be oxidized to form nitroso or nitro derivatives, which may have different biological activities.
  • Reduction Reactions : Reduction processes can convert the chlorophenyl group into a phenyl group, potentially altering the compound's pharmacological profile.
  • Substitution Reactions : The chlorine atom can be substituted with other functional groups, allowing for the development of new derivatives with tailored properties .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryAnti-inflammatory and analgesic potentialReduced inflammatory markers in arthritis models
Materials ScienceSynthesis of advanced materialsImproved thermal stability in polymer composites
Biological ResearchStudy of biochemical pathwaysModulation of enzyme activity affecting inflammation

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, in medicinal applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-Amino-2-methylphenyl)-2-(4-isopropylphenoxy)-acetamide
  • Key Differences: The 4-amino-2-methylphenyl group replaces the 3-amino-4-chlorophenyl group.
  • Loss of the electron-withdrawing chlorine may reduce π-π stacking interactions with aromatic residues in target proteins .
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide
  • Key Differences: A fluorine atom replaces the amino group, and a methoxy group substitutes the isopropylphenoxy chain.

Modifications to the Acetamide Chain

N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-propanamide
  • Key Differences : The acetamide chain is extended to propanamide (three-carbon chain).
  • Impact :
    • Increased chain length may enhance flexibility but reduce binding affinity due to entropic penalties. Molecular weight rises to 332.83 g/mol (vs. ~298–315 g/mol for shorter analogs), affecting solubility .
N,N′-1,6-Hexanediylbis[2-(4-isopropylphenoxy)acetamide]
  • Key Differences : A dimeric structure with a hexane linker.
  • Impact: Dimerization improves ACE2 binding energy (−5.65 kcal/mol) through avidity effects, suggesting cooperative binding compared to monomeric analogs .

Heterocyclic and Piperidine Derivatives

2-(4-Isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
  • Key Differences : Incorporates a pyrazolo-pyrimidinyl heterocycle.
  • Impact :
    • The heterocycle introduces hydrogen-bonding and π-stacking capabilities, likely improving selectivity for kinase targets. Molecular weight increases to 442.6 g/mol, which may limit bioavailability .
N-(3-Amino-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
  • Key Differences: A piperidine ring replaces the isopropylphenoxy group.
  • Impact: The basic piperidine nitrogen enhances solubility in acidic environments and may facilitate ionic interactions with targets. Reduced hydrophobicity compared to isopropylphenoxy derivatives could alter tissue distribution .

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C17H19ClN2O2 ~315 3-Amino-4-chloro, 4-isopropylphenoxy Balanced hydrophobicity, moderate solubility
N-(4-Amino-2-methylphenyl)-...-acetamide C18H22N2O2 298.38 4-Amino-2-methyl Increased lipophilicity
N,N′-1,6-Hexanediylbis[...] C28H38N2O4S 502.68 Dimeric structure Enhanced ACE2 binding (−5.65 kcal/mol)
N-[3-(Acetylamino)phenyl]-...-acetamide C18H20N2O3 312.37 3-Acetylamino Reduced basicity, metabolic stability

Key Observations:

  • 4-Isopropylphenoxy Group: A consistent feature in many analogs, suggesting its role in hydrophobic binding pockets.
  • Chlorine vs. Methyl/Fluoro : Chlorine’s electron-withdrawing nature may stabilize charge-transfer interactions, while methyl/fluoro alters steric and electronic profiles.
  • Heterocycles : Improve target selectivity but often at the cost of molecular complexity and solubility.

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide, also known by its CAS number 1020058-33-6, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H19_{19}ClN2_2O2_2
  • Molecular Weight : 318.81 g/mol
  • Structure : The compound features an amino group and a chlorophenyl moiety, which are critical for its biological activity.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives targeting cyclin-dependent kinases (CDKs) have shown selective inhibition of CDK4 over CDK2 and CDK1, suggesting a potential pathway for antitumor activity through cell cycle regulation .

The proposed mechanism of action for this compound involves:

  • Inhibition of Tyrosine Kinase Activity : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced cell proliferation in cancer cells .
  • Induction of Apoptosis : The activation of caspases in cancer cell lines indicates that this compound may induce apoptosis through extrinsic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits CDK4; induces apoptosis
Tyrosine Kinase InhibitionTargets EGFR; reduces proliferation in cancer cells
CytotoxicityInduces cytotoxic effects on various cancer cell lines

Study 1: Antitumor Efficacy

A study focused on the synthesis and evaluation of related compounds demonstrated that specific structural modifications enhanced the antitumor efficacy against various cancer cell lines. The results indicated that the introduction of halogen substituents significantly increased potency against breast cancer cells, with IC50 values indicating effective inhibition at low concentrations .

Study 2: In Vitro Analysis

In vitro analyses have shown that this compound exhibits cytotoxic effects on human cancer cell lines. The compound was tested against A549 (lung), HepG2 (liver), and HCT-116 (colon) cell lines, where it demonstrated significant cytotoxicity with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step coupling reaction. For example, a related acetamide derivative was prepared by reacting 2-(4-chlorophenoxy)acetic acid with an aromatic amine (e.g., 3-amino-4-chloroaniline) using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent in dry dichloromethane (DCM) with 2,6-lutidine as a base. Post-reaction purification involves extraction with DCM, washing with HCl/NaHCO₃, and drying over Na₂SO₄ . Yield optimization may require adjusting stoichiometry (e.g., 1:1.2 molar ratio of acid to amine) and reaction time (e.g., 12–24 hours).

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Dissolve the compound in DMSO-d₆ and analyze chemical shifts to confirm aromatic protons (δ 6.5–8.0 ppm), acetamide carbonyl (δ ~165–170 ppm), and isopropyl groups (δ 1.2–1.4 ppm for CH₃) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns. For example, a related acetamide showed a base peak at m/z 284.07 (C₁₆H₁₃ClN₂O) .
  • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.5% of theoretical values .

Q. What crystallization strategies are effective for structural confirmation?

  • Methodological Answer : Slow evaporation of toluene or dichloromethane solutions at 4°C yields single crystals suitable for X-ray diffraction. For example, N-(3-chloro-4-fluorophenyl) derivatives crystallized in monoclinic systems (space group P2₁/c) with Z = 4. Hydrogen bonding (N–H···O) stabilizes the lattice, as observed in similar acetamides .

Advanced Research Questions

Q. How can data contradictions in hydrogen bonding patterns be resolved during crystallographic refinement?

  • Methodological Answer : Use SHELXL for refinement, which allows manual adjustment of hydrogen atom positions via Fourier difference maps. For instance, intramolecular C–H···O interactions in N-(3-chloro-4-fluorophenyl)acetamide were validated by enforcing distance restraints (e.g., N–H = 0.86 Å) and analyzing thermal displacement parameters. Discrepancies between experimental and theoretical bond angles (e.g., deviations >5°) may indicate twinning or disorder, requiring data re-collection or alternative space group testing .

Q. What computational approaches predict electronic properties and reactivity?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Perform DFT calculations (e.g., B3LYP/6-311G**) to determine frontier molecular orbitals. A related N-chlorophenyl acetamide exhibited a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity .
  • Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic sites. For example, the carbonyl oxygen and chloro-substituted phenyl ring often show high electron density .

Q. How can low solubility in aqueous media be addressed without compromising bioactivity?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays.
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide nitrogen, as demonstrated in structurally similar compounds .
  • Micellar Encapsulation : Employ PEG-based surfactants to enhance solubility, validated via dynamic light scattering (DLS) and UV-Vis spectroscopy .

Q. What strategies resolve conflicting NMR and mass spectrometry data?

  • Methodological Answer :

  • Impurity Analysis : Use preparative TLC (silica gel, hexane:EtOAc = 3:1) to isolate byproducts.
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm peak assignments in complex spectra .
  • 2D NMR : Perform HSQC and HMBC experiments to correlate ambiguous protons with carbons (e.g., distinguishing isopropyl CH₃ from aromatic CH) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-2-(4-isopropylphenoxy)-acetamide

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